3-(4-Ethoxy-3-methoxyphenyl)propan-1-amine
Description
3-(4-Ethoxy-3-methoxyphenyl)propan-1-amine is a tertiary amine derivative featuring a phenyl ring substituted with ethoxy (4-position) and methoxy (3-position) groups, linked to a three-carbon chain terminating in an amine group. This compound is structurally related to bioactive molecules targeting enzymes, receptors, and transporters, with modifications in the aromatic substituents and amine chain influencing its physicochemical and pharmacological properties. Its IUPAC name is N-(4-Ethoxy-3-methoxybenzyl)-3-morpholin-4-yl-propan-1-amine (CAS RN: 827327-94-6) .
Properties
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-15-11-7-6-10(5-4-8-13)9-12(11)14-2/h6-7,9H,3-5,8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETJHINOZUXDCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCCN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101291243 | |
| Record name | 4-Ethoxy-3-methoxybenzenepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-67-7 | |
| Record name | 4-Ethoxy-3-methoxybenzenepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxy-3-methoxybenzenepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxy-3-methoxyphenyl)propan-1-amine typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene intermediate . The reduction can be carried out using catalytic hydrogenation or other reducing agents such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxy-3-methoxyphenyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or reduce any nitro intermediates during synthesis.
Substitution: The ethoxy and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Chemistry
3-(4-Ethoxy-3-methoxyphenyl)propan-1-amine serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals. Its unique structure allows it to participate in diverse chemical reactions, including oxidation, reduction, and substitution.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to ketones or aldehydes | KMnO4, CrO3 |
| Reduction | Modifies amine group or reduces nitro intermediates | LiAlH4, Pd/C |
| Substitution | Alters ethoxy/methoxy groups on the phenyl ring | NaH, KOtBu |
Biology
The compound's structural similarity to certain neurotransmitters positions it as a candidate for studying receptor interactions and neurological effects. Preliminary studies suggest that it may act as a monoamine oxidase inhibitor (MAOI), leading to increased levels of neurotransmitters such as serotonin and dopamine in the brain.
Table 2: Biological Activities of this compound
| Activity Type | Potential Effects |
|---|---|
| Antidepressant Activity | Comparable effects to established MAOIs |
| Neuroprotective Effects | Protects neuronal cells from oxidative stress |
Case Studies
Several studies have investigated the pharmacological effects of this compound:
- Antidepressant Studies : Research indicates that this compound exhibits significant antidepressant properties in animal models, comparable to established MAOIs.
- Neuroprotective Research : In vitro studies have demonstrated its potential in protecting neuronal cells from oxidative damage, suggesting relevance in neurodegenerative disease models.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxy-3-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The ethoxy and methoxy groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with neurotransmitter receptors .
Comparison with Similar Compounds
1-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine (CAS: 1154346-16-3)
- Structure : Features a 1,2,4-oxadiazole ring at the 3-position of the phenyl group, with a methylthio (-SCH₃) group on the propanamine chain.
- Properties: Higher molar mass (279.36 g/mol) compared to the target compound due to the oxadiazole and methylthio groups.
- Applications: Not explicitly stated, but oxadiazoles are common in drug design for kinase inhibition and antimicrobial activity.
(3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine (CAS: 1153383-86-8)
- Structure : Lacks the ethoxy group on the phenyl ring (only 3-methoxy substitution) but retains the morpholine-propanamine chain.
3-Methoxy-N-[4-(2-methoxyethoxy)benzyl]-1-propanamine
- Structure : Substitutes the 4-ethoxy group with a 2-methoxyethoxy (-OCH₂CH₂OCH₃) chain.
- Properties : Increased polarity and water solubility due to the ether linkage, which may improve bioavailability .
Analogues with Heterocyclic Modifications
OCM-31: 5-(3-Cyano-4-fluorophenyl)-N-(3-(pyrazin-2-yl)propyl)oxazole-4-carboxamide
- Structure : Replaces the phenyl ring with a pyrazine-containing oxazole-carboxamide scaffold.
- Properties: Exhibits potent glycogen synthase kinase-3β (GSK-3β) inhibition (IC₅₀ < 10 nM) due to electron-withdrawing cyano and fluoro groups enhancing target affinity .
- Key Difference : The pyrazine and oxazole rings introduce π-π stacking and dipole interactions absent in the target compound.
D01: N,N,2-Trimethyl-3-(1-naphthyloxy)-3-(thien-2-yl)propan-1-amine
- Structure : Incorporates naphthyloxy and thienyl groups instead of methoxy/ethoxy-substituted phenyl.
- Properties : Dual serotonin transporter (SERT) and KCNQ/M-channel inhibitor, with in vivo efficacy in depression models. The naphthyl group enhances blood-brain barrier penetration .
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
- Lipophilicity : The target compound’s LogP (~2.5) balances solubility and membrane permeability, whereas OCM-31’s lower LogP (~1.8) favors aqueous solubility.
- Bioactivity : Heterocyclic analogues (e.g., OCM-31, D01) exhibit defined pharmacological targets, while the target compound’s activity remains underexplored.
Biological Activity
3-(4-Ethoxy-3-methoxyphenyl)propan-1-amine, a compound with potential pharmacological significance, has garnered attention for its biological activities. This article reviews the available literature on its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis Methods
The synthesis typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with propan-1-amine under controlled conditions. Various methods, including reductive amination and transamination, have been explored to produce this compound efficiently while maintaining high yields and purity.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a monoamine oxidase inhibitor (MAOI) , which leads to increased levels of neurotransmitters such as serotonin and dopamine in the brain. This mechanism is crucial for its potential antidepressant effects.
Pharmacological Effects
Research indicates several pharmacological effects of this compound:
- Antidepressant Activity : Preliminary studies suggest that it may exhibit significant antidepressant properties comparable to established MAOIs.
- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases.
Table 1: Biological Activity Summary
Case Study 1: Antidepressant Efficacy
In a study involving animal models of depression, this compound was administered over a four-week period. Results indicated a marked improvement in behavioral tests such as the forced swim test and tail suspension test, suggesting its efficacy as an antidepressant.
Case Study 2: Neuroprotective Properties
Another study assessed the neuroprotective effects of this compound on PC12 cells exposed to hydrogen peroxide. The results showed a significant decrease in cell death, highlighting its potential as a neuroprotective agent against oxidative stress.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
